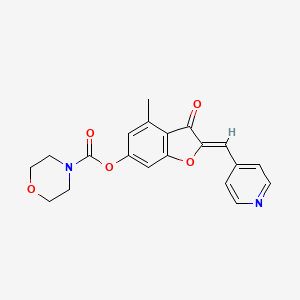

(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Descripción

(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a benzofuran-derived compound featuring a pyridin-4-ylmethylene substituent at position 2, a methyl group at position 4, and a morpholine-4-carboxylate ester at position 6. The Z-configuration denotes the stereochemistry of the exocyclic double bond. The pyridine moiety introduces hydrogen-bonding capability, while the morpholine ester enhances solubility and metabolic stability.

Propiedades

IUPAC Name |

[(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-13-10-15(26-20(24)22-6-8-25-9-7-22)12-16-18(13)19(23)17(27-16)11-14-2-4-21-5-3-14/h2-5,10-12H,6-9H2,1H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURVLUBZQNEKHO-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

Introduction of the Pyridine Ring: This step often involves a condensation reaction between the benzofuran derivative and a pyridine aldehyde under basic conditions.

Attachment of the Morpholine Moiety: This is usually done through a nucleophilic substitution reaction where a morpholine derivative is introduced to the benzofuran-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzofuran core.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug development studies.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents. Its ability to interact with biological targets could be explored for various medical applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparación Con Compuestos Similares

Structural Implications:

- Pyridinyl vs. Dimethoxyphenyl : The pyridine group introduces a nitrogen atom, enabling hydrogen-bond acceptor interactions, whereas the dimethoxyphenyl group provides lipophilic and electron-donating methoxy groups.

- Lipophilicity : The lower estimated XLogP3 (~2.2) for the target compound suggests reduced lipophilicity compared to Compound B (XLogP3 = 2.9), likely due to the polar pyridine nitrogen.

- Solubility : The TPSA of the target compound is marginally lower (~78.5 vs. 83.5), indicating comparable aqueous solubility despite the pyridine’s polarity.

Metabolic Stability:

- The morpholine carboxylate ester in both compounds may enhance metabolic stability by resisting hydrolysis. However, the pyridine nitrogen in the target compound could increase susceptibility to oxidative metabolism.

Binding Affinity:

- Pyridine’s Role : The nitrogen in pyridine may facilitate interactions with biological targets (e.g., kinases) via hydrogen bonding or π-π stacking, whereas the dimethoxyphenyl group in Compound B may favor hydrophobic binding pockets.

Actividad Biológica

(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, along with its mechanism of action and structure–activity relationship (SAR).

Chemical Structure

The compound features a unique structure that combines a benzofuran core with a pyridine moiety and a morpholine carboxylate group. This structural diversity is hypothesized to contribute to its varied biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- The compound has shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria.

- Studies suggest that its activity may exceed that of conventional antibiotics like ampicillin, particularly against resistant strains such as E. coli and En. cloacae.

-

Anti-inflammatory Properties :

- Preliminary studies indicate potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

-

Anticancer Potential :

- Initial screenings have suggested that the compound may inhibit the proliferation of cancer cell lines, indicating its potential as an anticancer agent.

The mechanism by which (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate exerts its effects involves interaction with specific molecular targets, including enzymes and receptors. The compound is believed to form stable complexes with these targets, leading to modulation of their biological functions.

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzofuran or pyridine moieties can significantly influence the biological activity of the compound. For instance:

- Substituent Variations : Altering the substituents on the pyridine ring has been shown to enhance antibacterial potency.

| Substituent | Activity Level | MIC (mg/mL) |

|---|---|---|

| Methyl | High | 0.004 |

| Ethyl | Moderate | 0.015 |

| No Substituent | Low | 0.030 |

Case Studies

-

Antibacterial Efficacy : In a comparative study against multiple bacterial strains, (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate demonstrated superior activity compared to traditional antibiotics.

- Tested Strains : Staphylococcus aureus, Escherichia coli, Bacillus cereus

- Results : Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.015 mg/mL across different strains.

- Anticancer Activity : A study involving human cancer cell lines indicated that the compound inhibited cell growth in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.